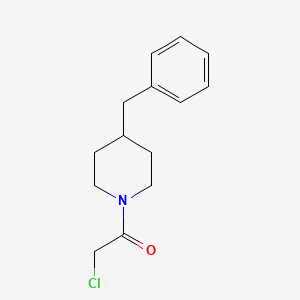

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

Übersicht

Beschreibung

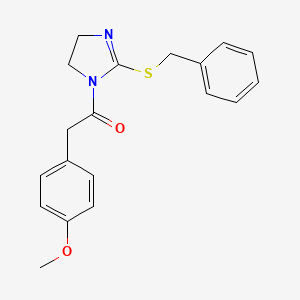

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone, or 1-BPC-2CE for short, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 139°C and a melting point of -20°C. 1-BPC-2CE is a versatile compound that can be used in a variety of laboratory experiments and research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Microwave Assisted Synthesis : This compound has been synthesized via microwave irradiation and used in the formation of various compounds with potential antibacterial activity. Specifically, its condensation with aryl aldehydes and guanidine hydrochloride under microwave irradiation leads to the creation of compounds that have been screened for antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Piperidine Containing Pyrimidine Imines and Thiazolidinones : The compound, following condensation with aryl aldehydes and guanidine hydrochloride, has been used to create pyrimidine imines and thiazolidinones. These have also been studied for their antibacterial activities, demonstrating the compound's role in the creation of potential antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Medicinal Chemistry and Drug Synthesis

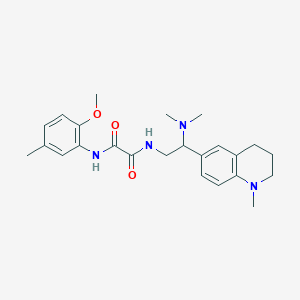

Synthesis of Mixed D(2)/D(4) Receptor Antagonists : In the domain of medicinal chemistry, the compound has been involved in the optimization of a lead compound for the synthesis of potent mixed D(2)/D(4) receptor antagonists. This implies its utility in the development of drugs targeting dopamine receptors (Zhao et al., 2002).

Creation of Novel Heterocyclic Compounds : It has been used in the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine to synthesize novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These compounds have shown significant antimicrobial activity, suggesting the compound's role in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Biochemical and Biophysical Research

- Hirshfeld Surface Analysis and Cytotoxic Studies : The compound, synthesized using a click chemistry approach, was characterized using various techniques including IR, NMR, and MS studies. It underwent thermal stability analysis, single crystal XRD analysis, and Hirshfeld surface analysis. Cytotoxicity evaluation and molecular docking studies have been performed, suggesting its utility in biochemical and biophysical research (Govindhan et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESGURPSHDOKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)

![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2469910.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2469911.png)

![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)

![2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2469915.png)